molecular formula C5H9NO3 B12422466 N-Acetyl-DL-alanine-d7

N-Acetyl-DL-alanine-d7

Cat. No.: B12422466
M. Wt: 138.17 g/mol
InChI Key: KTHDTJVBEPMMGL-YYWVXINBSA-N
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Description

N-Acetyl-DL-alanine-d7: is a deuterium-labeled analog of N-Acetyl-DL-alanine. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its unique properties that allow for precise tracking and quantification in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-DL-alanine-d7 typically involves the acetylation of DL-alanine with acetic anhydride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to achieve the desired deuterium labeling. The product is then purified using chromatographic methods to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-DL-alanine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: N-Acetyl-DL-alanine-d7 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound in complex chemical systems .

Biology: In biological research, the compound is used to study metabolic pathways and enzyme kinetics. Its stable isotope labeling enables accurate quantification and analysis of metabolic processes .

Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in identifying metabolic pathways and potential drug interactions .

Industry: The compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of drug products .

Mechanism of Action

The mechanism of action of N-Acetyl-DL-alanine-d7 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking and quantification in biological systems. This helps in understanding the pharmacokinetics and metabolism of drugs, as well as identifying potential metabolic pathways and interactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracking and quantification in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise measurement is crucial .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

138.17 g/mol

IUPAC Name

2,3,3,3-tetradeuterio-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,2D3,3D

InChI Key

KTHDTJVBEPMMGL-YYWVXINBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC([2H])(C(=O)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C(=O)O)NC(=O)C

Origin of Product

United States

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